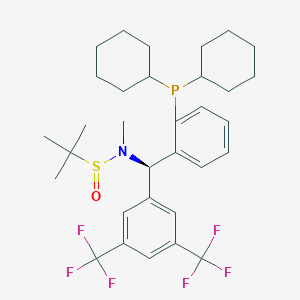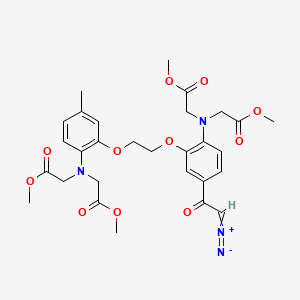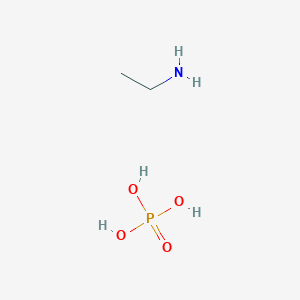![molecular formula C27H35N6O8P B15126497 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate](/img/structure/B15126497.png)
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Remdesivir-d4 is a deuterated analog of remdesivir, a broad-spectrum antiviral medication developed by Gilead Sciences. Remdesivir gained prominence as the first approved treatment for severe coronavirus disease 2019 (COVID-19). It is a nucleoside analog with direct antiviral activity against several single-stranded RNA viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), Middle East respiratory syndrome coronavirus (MERS-CoV), and ebolavirus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of remdesivir-d4 involves a multi-step process starting from the nucleoside analog GS-441524. The synthetic route includes protection, phosphoramidation, and deprotection reactions. The process begins with the protection of the hydroxyl groups using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by the phosphoramidation reaction, where high stereoselectivity is achieved. Finally, the protecting groups are removed under mild conditions to avoid the generation of degraded impurities .
Industrial Production Methods
Industrial production of remdesivir-d4 follows a similar synthetic route but is optimized for large-scale production. The process ensures high yield and purity, with the overall yield on a gram scale reaching up to 85% and a purity of 99.4% as analyzed by high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Remdesivir-d4 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Involves the reduction of carbonyl groups to hydroxyl groups.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halides and nucleophiles.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, remdesivir-d4 .
Aplicaciones Científicas De Investigación
Remdesivir-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of remdesivir.
Biology: Employed in cellular and molecular biology research to understand the mechanism of action of antiviral agents.
Medicine: Investigated for its potential therapeutic effects against various RNA viruses, including SARS-CoV-2, MERS-CoV, and ebolavirus.
Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and formulations
Mecanismo De Acción
Remdesivir-d4 exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for viral replication. The compound is a prodrug that is metabolized into its active triphosphate form, which competes with adenosine triphosphate (ATP) and gets incorporated into the viral RNA. This incorporation leads to premature termination of the RNA chain, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Favipiravir: Another nucleoside analog with antiviral activity against RNA viruses.
Ribavirin: A broad-spectrum antiviral that inhibits viral RNA synthesis.
Sofosbuvir: A nucleotide analog used to treat hepatitis C virus (HCV) infection.
Uniqueness
Remdesivir-d4 is unique due to its high potency and broad-spectrum antiviral activity. Unlike other nucleoside analogs, remdesivir-d4 has shown efficacy against a wide range of RNA viruses, including SARS-CoV-2, MERS-CoV, and ebolavirus. Its mechanism of action, involving the inhibition of RdRp, makes it a valuable tool in the fight against viral infections .
Propiedades
Fórmula molecular |
C27H35N6O8P |
|---|---|
Peso molecular |
606.6 g/mol |
Nombre IUPAC |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42?/m0/s1/i3D3,17D |
Clave InChI |
RWWYLEGWBNMMLJ-XEOTYUAQSA-N |
SMILES isomérico |
[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
SMILES canónico |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)

![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)
![3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B15126451.png)

![2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)
![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)

![2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)


![[4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate](/img/structure/B15126502.png)
